

Spectroscopic Analysis of Bromodichloroacetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bromodichloroacetic acid*

Cat. No.: *B165882*

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Introduction

Bromodichloroacetic acid (BDCAA) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide ions and natural organic matter. As a potential human carcinogen, its detection and quantification are of significant interest in environmental monitoring and toxicology. This guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of **bromodichloroacetic acid**, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **bromodichloroacetic acid**. Both ^1H and ^{13}C NMR provide valuable information about the molecular environment of the nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **bromodichloroacetic acid** is characterized by a single resonance for the acidic proton.

Chemical Shift (δ)	Multiplicity	Assignment	Solvent
~11.5 ppm	Singlet	-COOH	CDCl ₃

Table 1: ¹H NMR Spectral Data for **Bromodichloroacetic Acid**.[\[1\]](#)

¹³C NMR Spectroscopy

While ¹³C NMR spectra for **bromodichloroacetic acid** have been reported in the literature, specific chemical shift values are not readily available in public databases.[\[2\]](#) Based on typical chemical shift ranges for carboxylic acids and halogenated carbons, the expected approximate chemical shifts are provided below.

Atom	Expected Chemical Shift (δ)
-COOH	165-185 ppm
BrCl ₂ C-	60-80 ppm

Table 2: Expected ¹³C NMR Chemical Shift Ranges for **Bromodichloroacetic Acid**.

Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

- Dissolve approximately 5-10 mg of **bromodichloroacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (¹H NMR):

- Spectrometer: 300 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Reference: Tetramethylsilane (TMS) at 0 ppm

1.3.3. Instrument Parameters (^{13}C NMR):

- Spectrometer: 75 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 128 or more, depending on sample concentration
- Reference: Tetramethylsilane (TMS) at 0 ppm

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of **bromodichloroacetic acid**, particularly in complex matrices like drinking water. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the **bromodichloroacetic acid** molecule undergoes fragmentation. While a complete, publicly available EI mass spectrum with relative intensities is not consistently reported, the major fragmentation pathways have been described.[3] The presence of bromine and chlorine isotopes (^{79}Br , ^{81}Br , ^{35}Cl , ^{37}Cl) will result in characteristic isotopic patterns for the molecular ion and fragment ions.

m/z	Assignment
[M] ⁺	Molecular Ion (very low intensity)
[M-COOH] ⁺	Loss of the carboxyl group
[M-Br] ⁺	Loss of a bromine atom
[M-Cl] ⁺	Loss of a chlorine atom
[CHCl ₂] ⁺	Dichloromethyl cation
[CHBrCl] ⁺	Bromochloromethyl cation

Table 3: Expected Fragments in the Electron Ionization Mass Spectrum of **Bromodichloroacetic Acid**.[\[3\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of **bromodichloroacetic acid** in aqueous samples due to its high selectivity and sensitivity. Analysis is typically performed in negative ion mode.

Precursor Ion (m/z)	Product Ion (m/z)
205, 207, 209	161, 163, 165 (Loss of CO ₂)
205, 207, 209	127, 129 (Loss of Br)

Table 4: Common Precursor and Product Ions for **Bromodichloroacetic Acid** in LC-MS/MS (Negative Ion Mode).[\[4\]](#)[\[5\]](#)

Experimental Protocol: LC-MS/MS

2.3.1. Sample Preparation (for water samples):

- Collect water samples in amber vials.

- Quench any residual chlorine by adding ammonium chloride (100 mg/L).[4]
- Fortify samples with an appropriate internal standard (e.g., ^{13}C -labeled haloacetic acids).[4]
- Direct injection of the sample is often possible without further extraction.

2.3.2. Liquid Chromatography Parameters:

- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL .

2.3.3. Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Temperature: 300-400 $^{\circ}\text{C}$.
- Nebulizer Gas: Nitrogen.
- Collision Gas: Argon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in **bromodichloroacetic acid**. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm ⁻¹)	Vibration	Intensity
2500-3300	O-H stretch (carboxylic acid dimer)	Strong, Broad
1700-1725	C=O stretch (carboxylic acid)	Strong, Sharp
1210-1320	C-O stretch	Medium
920-950	O-H bend (out-of-plane)	Medium, Broad
~700-800	C-Cl stretch	Strong
~600-700	C-Br stretch	Strong

Table 5: Characteristic Infrared Absorption Frequencies for **Bromodichloroacetic Acid**.

A representative infrared absorption spectrum of **bromodichloroacetic acid** has been reported by the National Toxicology Program.[\[6\]](#)

Experimental Protocol: FTIR Spectroscopy

3.1.1. Sample Preparation:

- KBr Pellet Method: Mix a small amount of finely ground **bromodichloroacetic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

3.1.2. Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

- Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy has limited utility for the direct structural elucidation of **bromodichloroacetic acid** as the chromophores present (carboxylic acid and carbon-halogen bonds) do not exhibit strong absorption in the standard UV-Vis range (200-800 nm). However, it can be used for the quantitative analysis of haloacetic acids as a class, often in the lower UV region.

λ_{max}	Molar Absorptivity (ϵ)	Solvent
< 220 nm	Not well-defined	Water

Table 6: General UV-Vis Absorption Properties for Haloacetic Acids.

Experimental Protocol: UV-Vis Spectroscopy

4.1.1. Sample Preparation:

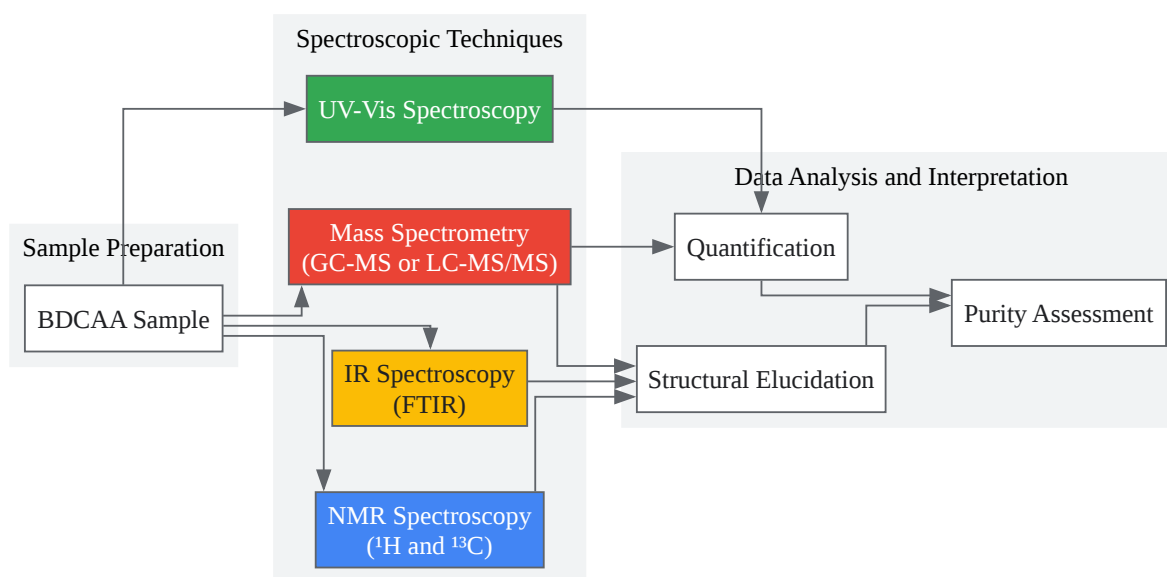
- Prepare a series of standard solutions of **bromodichloroacetic acid** in a suitable solvent (e.g., ultrapure water or methanol).
- Prepare the unknown sample in the same solvent.

4.1.2. Instrument Parameters:

- Spectrophotometer: Double-beam UV-Vis spectrophotometer.
- Wavelength Range: 190-400 nm.
- Blank: Use the solvent as the blank.
- Cuvette: Use a quartz cuvette with a 1 cm path length.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a **bromodichloroacetic acid** sample.



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